molecular formula C12H18O3 B190704 Jasmonic acid CAS No. 6894-38-8

Jasmonic acid

Cat. No. B190704
CAS RN: 6894-38-8
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-HWKXXFMVSA-N
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Description

Jasmonic acid (JA) is a plant hormone derived from linolenic acid . It plays a crucial role in plant cell signaling responses to both abiotic and biotic stress . It is involved in the regulation of processes that include growth inhibition, senescence, flower development, leaf abscission, and tendril coiling .


Synthesis Analysis

Jasmonic acid is synthesized from linolenic acid . The biosynthesis of JA involves several steps, including the conversion of α-linolenic acid into 12-oxo-phytodienoic acid (OPDA) and the subsequent reduction of OPDA to JA .


Molecular Structure Analysis

Jasmonic acid is an oxo monocarboxylic acid that is (3-oxocyclopentyl)acetic acid substituted by a (2Z)-pent-2-en-1-yl group at position 2 of the cyclopentane ring .


Chemical Reactions Analysis

Jasmonic acid and its precursors and derivatives (jasmonates, JAs) play important roles in the mediation of plant responses and defenses to biotic and abiotic stresses . They are involved in various chemical reactions and signaling pathways that help plants respond to environmental stresses .


Physical And Chemical Properties Analysis

Jasmonic acid has a molecular weight of 210.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 and a topological polar surface area of 54.4 Ų .

Scientific Research Applications

Jasmonic Acid in Plant Growth and Stress Responses

Jasmonic acid (JA) and its derivatives play crucial roles in regulating various physiological processes in plant growth and development. They are particularly significant in mediating plant responses to both biotic and abiotic stresses. Extensive research has focused on JA biosynthesis, perception, transport, signal transduction, and its biological functions, including its interaction with environmental signals and its involvement in regulating transcription factors and various biological processes (Ruan et al., 2019).

Enhancing Stress Tolerance in Plants

Exogenous application of JA has been shown to induce stress tolerance in various plants. For example, in tobacco plants exposed to the herbicide imazapic, JA treatment mitigated phytotoxic responses by regulating antioxidant enzyme activities and phytohormone levels, thus alleviating the negative effects of herbicide treatment (Kaya & Doğanlar, 2016). Similarly, in wheat seedlings subjected to salt stress, JA application enhanced salt stress tolerance by modulating antioxidant enzymes and compounds (Qiu et al., 2014).

Role in Plant Defense Strategies

Jasmonic acid and its derivatives are central to plant defense against pathogens and herbivorous arthropods. They regulate both up- and down-regulation of defense responses through signaling pathways that involve transcriptional and post-transcriptional regulation. Studies in both monocotyledonous and dicotyledonous plants have highlighted the dynamic functions of JAs in plant defense, including the production of defensive substances and airborne signals in response to various threats (Okada, Abé, & Arimura, 2015).

Jasmonic Acid in Plant Regulation and Response to Abiotic Stress

JA acts as an endogenous growth-regulating substance and plays a significant role in the plant's response to abiotic stresses like cold, drought, salinity, heavy metals, and light. It operates within a complex signal network, often having synergistic or antagonistic effects with other plant hormones in resisting environmental stress (Wang et al., 2020).

Jasmonic Acid in Plant Signaling and Gene Regulatory Networks

Detailed analysis of JA signaling has illuminated the complexity of the JA gene regulatory network, revealing how it targets specific biological processes. The study of JA signaling components is crucial for understanding plant growth and defense mechanisms (Hickman et al., 2017).

Future Directions

Research into the functions and mechanisms of jasmonic acid in plant responses to abiotic stresses (drought, cold, salt, heat, and heavy metal toxicity) and biotic stresses (pathogen, insect, and herbivore) is ongoing . Current issues and future opportunities in research into JAs in plant stress responses are being discussed .

properties

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037665
Record name Jasmonic acid
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Merck Index]
Record name Jasmonic acid
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Product Name

Jasmonic acid

CAS RN

6894-38-8, 59366-47-1
Record name Jasmonic acid
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Record name Jasmonic acid
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Record name Jasmonic acid
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Record name JASMONIC ACID
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Record name Jasmonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88,700
Citations
M Ghorbel, F Brini, A Sharma, M Landi - Plant Cell Reports, 2021 - Springer
… Catabolism of jasmonic acid (JA). JA could be inactivated via two major pathways: hydrolysation (I) and oxydation (II). Hydrolyzes is unsured by amidohydrolase (AMH) to release Ile …
Number of citations: 107 link.springer.com
Y Koda - International review of cytology, 1992 - Elsevier
… ) is closely related to that of jasmonic acid (JA; Fig. 1C)… jasmonic acid-related compounds present in plants. (A) Glucosy1 tuberonic acid (TAG), (B) tuberonic acid (TA), (C) jasmonic acid (…
Number of citations: 276 www.sciencedirect.com
BA Vick, DC Zimmerman - Plant physiology, 1984 - academic.oup.com
… jasmonic acid, a natunl plant constituent with growth-regulatig properties. The pathway is the same as the one recently reported by us for jasmonic acid … -PDA to jasmonic acid in several …
Number of citations: 785 academic.oup.com
J Ruan, Y Zhou, M Zhou, J Yan, M Khurshid… - International journal of …, 2019 - mdpi.com
… , and biological functions of jasmonic acid signaling are … It was once thought that COI1 is the receptor for jasmonic acid … understanding of the jasmonic acid signal transduction pathway. …
Number of citations: 481 www.mdpi.com
C Wasternack, I Stenzel, B Hause, G Hause… - Journal of plant …, 2006 - Elsevier
… peptide systemin and the lipid-derived jasmonic acid (JA) were recognized as essential … jasmonic acid (JA) occurs as an essential signaling compound. In 1990, airborne jasmonic acid …
Number of citations: 394 www.sciencedirect.com
A Ghasemi Pirbalouti, SE Sajjadi… - Archiv der …, 2014 - Wiley Online Library
In medicinal chemistry there is a growing interest in using small molecules, including plant stress hormones. Jasmonic acid (JA) and its volatile methyl ester (MJ), collectively termed …
Number of citations: 96 onlinelibrary.wiley.com
A Stintzi, H Weber, P Reymond… - Proceedings of the …, 2001 - National Acad Sciences
The Arabidopsis opr3 mutant is defective in the isoform of 12-oxo-phytodienoate (OPDA) reductase required for jasmonic acid (JA) biosynthesis. Oxylipin signatures of wounded opr3 …
Number of citations: 736 www.pnas.org
LC Carvalhais, PG Dennis, DV Badri… - Molecular Plant …, 2015 - Am Phytopath Society
… Jasmonic acid (JA) is an essential hormone in plant development and defense responses in … Jasmonic acid (JA) mediates several developmental processes in plants, such as stamen …
Number of citations: 237 apsjournals.apsnet.org
MJ Mueller - Physiologia Plantarum, 1997 - Wiley Online Library
… (+)-7-epi-Jasmonic acid has attracted much attention as an … and subcellular localisation of the jasmonic acid pathway. The … the jasmonic acid cascade one of general biological interest, …
Number of citations: 225 onlinelibrary.wiley.com
J Wang, L Song, X Gong, J Xu, M Li - International journal of molecular …, 2020 - mdpi.com
Jasmonic acid (JA) is an endogenous growth-regulating substance, initially identified as a stress-related hormone in higher plants. Similarly, the exogenous application of JA also has a …
Number of citations: 324 www.mdpi.com

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